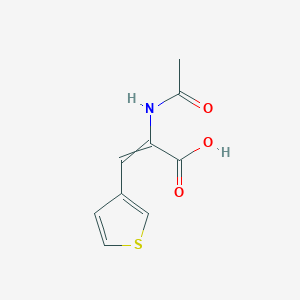
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- is an organic compound that belongs to the class of acrylic acids. This compound is characterized by the presence of an acetylamino group and a thienyl group attached to the propenoic acid backbone. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-thiophene carboxylic acid and acetyl chloride.
Formation of Acetylamino Group: The acetylamino group is introduced by reacting the starting material with acetyl chloride in the presence of a base, such as pyridine, to form the acetylamino derivative.
Formation of Propenoic Acid Backbone: The propenoic acid backbone is formed through a series of reactions, including esterification and hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production of 2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group and thienyl ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-(acetylamino)-3-(2-thienyl)-, (Z)-: Similar structure but with a different position of the thienyl group.
2-Propenoic acid, 2-(acetylamino)-3-(4-thienyl)-, (Z)-: Another isomer with the thienyl group in the 4-position.
2-Propenoic acid, 2-(acetylamino)-3-(3-furyl)-, (Z)-: Similar compound with a furan ring instead of a thienyl ring.
Uniqueness
2-Propenoic acid, 2-(acetylamino)-3-(3-thienyl)-, (Z)- is unique due to its specific (Z)-configuration and the presence of the thienyl group at the 3-position. This configuration and substitution pattern confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88991-21-3 |
|---|---|
Fórmula molecular |
C9H9NO3S |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
2-acetamido-3-thiophen-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO3S/c1-6(11)10-8(9(12)13)4-7-2-3-14-5-7/h2-5H,1H3,(H,10,11)(H,12,13) |
Clave InChI |
SQJBLXUDQHJGCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=CC1=CSC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















